molecular formula C12H17BrClNO2 B1374584 4-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride CAS No. 1220017-19-5

4-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride

Cat. No. B1374584
M. Wt: 322.62 g/mol
InChI Key: UZPLLBWFIRWJPW-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride is a synthetic compound with a molecular formula of C12H17BrClNO2 . It has a molecular weight of 322.63 g/mol . This compound is an analogue of piperidine.


Molecular Structure Analysis

The molecular structure of 4-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride consists of 12 carbon atoms, 17 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Synthesis and Polymerization

  • Researchers have synthesized various phenoxy ring-substituted isopropyl phenylcyanoacrylates, including derivatives with methoxyphenoxy and bromophenoxy groups, which are then copolymerized with styrene. This process involves piperidine-catalyzed Knoevenagel condensation, leading to compounds with potential applications in material science (Whelpley et al., 2022).

Radiolabeled Probes

  • Halogenated 4-(phenoxymethyl)piperidines have been synthesized as potential δ receptor ligands. One such compound, 1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine, has been labeled with iodine-123 for in vivo studies in rats. These compounds show promise for tomographic studies of σ receptors, indicating potential applications in neuroimaging and pharmacology (Waterhouse et al., 1997).

Neuroprotection Studies

  • Aryloxyethylamine derivatives, structurally similar to 4-(2-Bromo-4-methoxyphenoxy)piperidine, have been explored for their neuroprotective effects. These compounds have shown potential in protecting PC12 cells against glutamate-induced cell death and in acute cerebral ischemia models in mice, suggesting their utility in developing new anti-ischemic stroke agents (Zhong et al., 2020).

Synthesis of Piperidine Derivatives

  • Research into the synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines has yielded a variety of new 4-acetoxy-, 4-hydroxy-, 4-bromo-, and 4-formyloxypiperidines. This synthesis provides valuable templates for medicinal chemistry, indicating a broad range of potential pharmacological applications (Mollet et al., 2011).

Pharmacological Activity

  • Studies on the synthesis and pharmacological activity of 1-(4-substituted phenyl)-1-alkyl(aryl)-3-piperidinopropanol hydrochlorides, which are structurally related to 4-(2-Bromo-4-methoxyphenoxy)piperidine, have demonstrated significant central m-cholinoblocking and peripheral n-cholinoblocking activities. These findings suggest potential applications in developing treatments for conditions involving cholinergic systems (Gasparyan et al., 2009).

properties

IUPAC Name

4-(2-bromo-4-methoxyphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2.ClH/c1-15-10-2-3-12(11(13)8-10)16-9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPLLBWFIRWJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2CCNCC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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